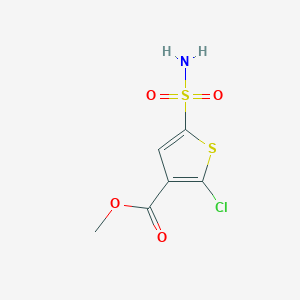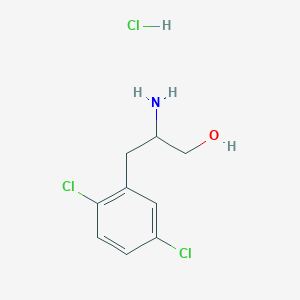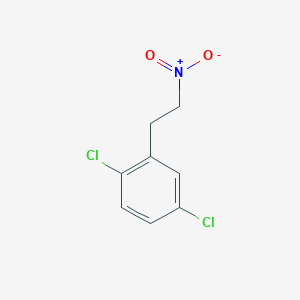
1,4-Dichloro-2-(2-nitroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of benzene, featuring two chlorine atoms and a nitroethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-(2-nitroethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,4-dichlorobenzene to introduce the nitro group, followed by the addition of an ethyl group through a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and alkylation processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. Catalysts such as aluminum chloride are often used to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Reduction: The compound can be hydrogenated to form 1,4-dichloroaniline.
Substitution: Nucleophiles can displace the chloride atoms adjacent to the nitro group, forming derivatives such as phenols and anisoles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Reduction: Hydrogen gas and a metal catalyst.
Substitution: Nucleophiles such as ammonia, aqueous base, or methoxide.
Major Products Formed
Oxidation: 1,4-Dichloroaniline.
Reduction: 1,4-Dichloroaniline.
Substitution: Aniline derivatives, phenol derivatives, and anisole derivatives.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2-(2-nitroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group and chlorine atoms on the benzene ring influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates such as benzenonium ions, which further react to yield substituted benzene derivatives .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichloro-2-nitrobenzene: Similar structure but lacks the ethyl group.
1,2-Dichloro-4-nitrobenzene: Different substitution pattern on the benzene ring.
2,4-Dichloro-1-(4-nitrophenoxy)benzene: Contains a nitrophenoxy group instead of a nitroethyl group.
Uniqueness
1,4-Dichloro-2-(2-nitroethyl)benzene is unique due to the presence of both chlorine and nitroethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H7Cl2NO2 |
|---|---|
Peso molecular |
220.05 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H7Cl2NO2/c9-7-1-2-8(10)6(5-7)3-4-11(12)13/h1-2,5H,3-4H2 |
Clave InChI |
IYFZXYBSQIXQAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CC[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B13506268.png)
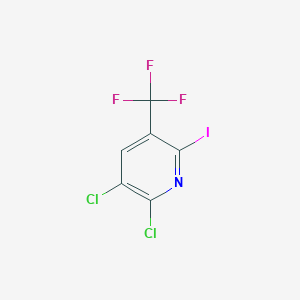
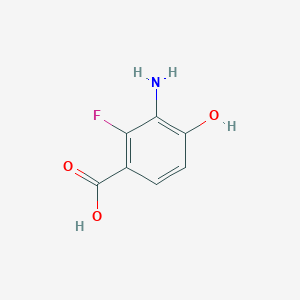


![2-Bromo-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid benzyl ester](/img/structure/B13506298.png)

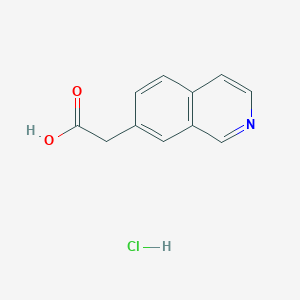
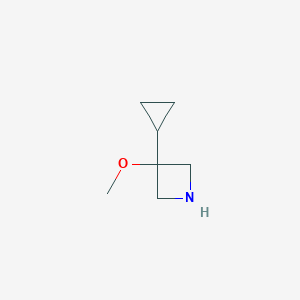
![4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid](/img/structure/B13506324.png)
![4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13506327.png)
